Cas no 2168335-03-1 (3-fluoro-1-oxa-7-azaspiro[4.5]decane)

3-Fluoro-1-oxa-7-azaspiro[4.5]decane is a fluorinated spirocyclic compound featuring a unique heterocyclic framework combining oxygen and nitrogen within a bridged ring system. The presence of fluorine enhances its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. Its spirocyclic structure offers rigidity, potentially improving binding affinity in target interactions. The compound’s stability and modular reactivity allow for further functionalization, enabling diverse applications in drug discovery, particularly for CNS-targeting molecules or enzyme inhibitors. Its well-defined stereochemistry and synthetic versatility make it a promising scaffold for developing novel bioactive compounds with tailored pharmacokinetic profiles.
3-fluoro-1-oxa-7-azaspiro[4.5]decane structure
2168335-03-1 structure
Product Name:3-fluoro-1-oxa-7-azaspiro[4.5]decane
CAS No:2168335-03-1
MF:C8H14FNO
MW:159.20126581192
CID:4641674
Update Time:2025-05-25

3-fluoro-1-oxa-7-azaspiro[4.5]decane Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-1-oxa-7-azaspiro[4.5]decane
    • 1-Oxa-7-azaspiro[4.5]decane, 3-fluoro-
    • Inchi: 1S/C8H14FNO/c9-7-4-8(11-5-7)2-1-3-10-6-8/h7,10H,1-6H2
    • InChI Key: CZKSNVGRYAVOQY-UHFFFAOYSA-N
    • SMILES: O1C2(CCCNC2)CC(F)C1

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Additional information on 3-fluoro-1-oxa-7-azaspiro[4.5]decane

Introduction to 3-fluoro-1-oxa-7-azaspiro[4.5]decane (CAS No. 2168335-03-1)

3-fluoro-1-oxa-7-azaspiro[4.5]decane, identified by the chemical identifier CAS No. 2168335-03-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This spirocyclic structure, featuring a fluoro-substituted azaspiro framework, has garnered attention due to its unique structural features and potential biological activities. The presence of both fluoro and oxa moieties in its molecular backbone imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents.

The spirocyclic core of 3-fluoro-1-oxa-7-azaspiro[4.5]decane represents a sophisticated blend of heterocyclic chemistry, with the spiro connection between the oxa (oxygen) and aza (nitrogen) rings contributing to conformational rigidity and enhanced metabolic stability. This structural motif has been increasingly explored in drug design, particularly for targeting enzymes and receptors involved in critical biological pathways. The fluoro substitution at the 3-position further modulates the compound's pharmacokinetic profile, including its lipophilicity, solubility, and metabolic clearance.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of spirocyclic compounds like 3-fluoro-1-oxa-7-azaspiro[4.5]decane as privileged scaffolds in medicinal chemistry. Studies have demonstrated that such structures can exhibit high binding affinity and selectivity for biological targets, making them ideal candidates for drug development. The fluoro atom, in particular, is well-documented for its ability to enhance binding interactions through dipole-dipole interactions and modulate metabolic stability, thereby improving drug efficacy and duration of action.

In the context of contemporary pharmaceutical research, 3-fluoro-1-oxa-7-azaspiro[4.5]decane has been investigated for its potential applications in treating various therapeutic areas, including central nervous system disorders, inflammation, and infectious diseases. The unique combination of functional groups in its structure allows for diverse derivatization strategies, enabling chemists to fine-tune its pharmacological properties. For instance, modifications at the aza ring or the introduction of additional substituents can alter the compound's bioavailability and target specificity.

One notable aspect of 3-fluoro-1-oxa-7-azaspiro[4.5]decane is its role as a building block for more complex molecules. Its rigid spirocyclic framework provides a stable platform for further functionalization, allowing researchers to explore novel chemical entities with enhanced biological activity. This has led to several patents and publications detailing synthetic routes to derivatives of this compound, showcasing its versatility in drug discovery.

The synthesis of 3-fluoro-1-oxa-7-azaspiro[4.5]decane involves multi-step organic transformations, often requiring precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to construct the spirocyclic core efficiently. These approaches not only improve the scalability of production but also enable the introduction of structural diversity into libraries of compounds for high-throughput screening.

Evaluation of 3-fluoro-1-oxa-7-azaspiro[4.5]decane in preclinical studies has revealed promising results regarding its pharmacological profile. In vitro assays have demonstrated interactions with key biological targets, suggesting potential therapeutic benefits. Additionally, preliminary in vivo studies indicate favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles. These findings underscore the compound's potential as a lead molecule for further development into a clinical candidate.

The growing interest in fluorinated heterocycles like 3-fluoro-1-oxa-7-azaspiro[4.5]decane reflects broader trends in medicinal chemistry towards designing molecules with improved physicochemical properties and biological activity. The ability to fine-tune these properties through structural modifications offers a powerful toolset for addressing unmet medical needs. As research continues to uncover new applications for this class of compounds, their significance in pharmaceutical development is likely to increase further.

In conclusion,3-fluoro-1-oxyloxa-spiro-[4\.5]-decanesuch as CAS No.\ 2168335\-03\-1\ present\ an\ exciting\ opportunity\ for\ innovation\ in\ drug\ discovery.\ Their\ unique\ structural\ features,\ coupled\ with\ promising\ preclinical\ data,\ make\ them\ compelling\ candidates\ for\ further\ exploration.\ As\ our understanding\ of their\nutrient\nutrient\nutrient\nutrient\nutrient\nutrient\nutrient\nutrient\nutrient\nutrient\nutrient\nutrient\nutrient\nutrient\nutrient\nutrient\nutrient\nutrient\nutrients increases,\ so too will their potential contribution to addressing complex diseases.

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